![molecular formula C13H14N2O3S B2433609 2-Morpholin-4-yl-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole CAS No. 863001-66-5](/img/structure/B2433609.png)

2-Morpholin-4-yl-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

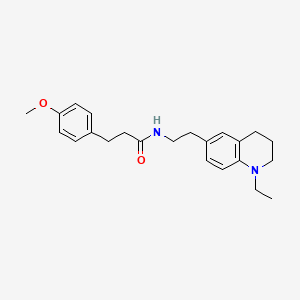

“2-Morpholin-4-yl-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole” is a chemical compound with the molecular formula C13H14N2O3S . It has an average mass of 278.327 Da and a monoisotopic mass of 278.072510 Da .

Synthesis Analysis

The synthesis of this compound involves a multistep process from readily available starting materials . Heterocyclic monomers based on 2,1,3-benzothiadiazole bearing solubilizing side chains have been synthesized in high yields over four steps .Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES (Daylight) notation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are part of a multistep process . The exact reactions would depend on the specific starting materials and conditions used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, average mass, and monoisotopic mass . Additional properties such as melting point, boiling point, solubility, and spectral data may require further experimental determination.Wissenschaftliche Forschungsanwendungen

Norepinephrine Inhibitors

A study reported the sequential modification of previously identified compounds leading to the discovery of a series of potent and selective inhibitors of the norepinephrine transporter, which demonstrated efficacy in rat models of acute, inflammatory, and neuropathic pain (O'Neill et al., 2011).

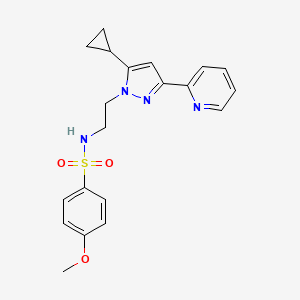

Glucosidase Inhibitors with Antioxidant Activity

Another research focused on the synthesis of novel 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives. These compounds were designed and synthesized for in vitro antioxidant activities and glucosidase inhibitors. The study found several compounds demonstrating inhibitory potential much better than the standard acarbose, highlighting their potential as therapeutic agents (Özil et al., 2018).

Environmental Marker Analysis

Research into environmental markers has identified 2-(4-Morpholinyl)benzothiazole as a potential molecular marker of street runoff, originating from automobile tire rubber. This study developed an analytical method for detecting such compounds in environmental samples, emphasizing its importance in environmental chemistry (Kumata et al., 1996).

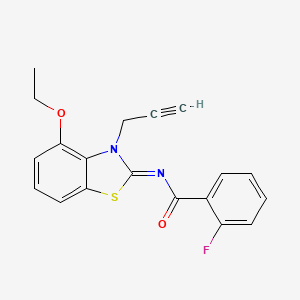

Electrochemical Synthesis

A study demonstrated the electrochemical synthesis of disulfides of 2-(benzo[d]thiazol(or oxazol)-2-ylamino)-5-morpholinobenzenethiol, showcasing the versatility of electrochemical methods in synthesizing complex molecules (Esmaili & Nematollahi, 2013).

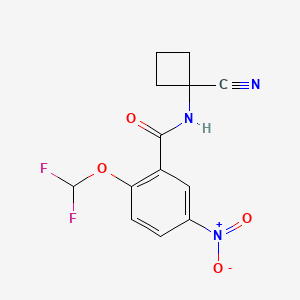

Antimicrobial Activity

Research has also explored the antimicrobial properties of synthesized compounds, including novel fluorinated benzothiazolo imidazole compounds, showing promising antimicrobial activity. This highlights the compound's potential use in medical applications to combat microbial infections (Sathe et al., 2011).

Modulation of Luminescence

A study on the modulation of the near-infrared luminescence of neodymium and ytterbium complexes with tridentate ligands based on benzoxazole-substituted 8-hydroxyquinolines showcases the application of such compounds in materials science, particularly in enhancing and controlling the luminescence properties of lanthanide complexes (Shavaleev et al., 2009).

Wirkmechanismus

Target of Action

The primary targets of 2-Morpholin-4-yl-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole are currently unknown

Biochemical Pathways

The biochemical pathways affected by 2-Morpholin-4-yl-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole are currently unknown . Future studies should aim to summarize the affected pathways and their downstream effects.

Result of Action

The molecular and cellular effects of 2-Morpholin-4-yl-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole’s action are currently unknown

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-3-16-4-2-15(1)13-14-9-7-10-11(8-12(9)19-13)18-6-5-17-10/h7-8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBBVOHRUBJOIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC4=C(C=C3S2)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2433529.png)

![2-{[2-Nitro-4-(pyrrolidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid](/img/structure/B2433530.png)

![2-[[1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2433531.png)

![4-oxo-3-(4-(propoxycarbonyl)phenoxy)-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2433532.png)

![9-((4-benzylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2433534.png)

![4-[2-[5-(4-Chlorophenyl)tetrazol-2-yl]acetyl]morpholine-3-carbonitrile](/img/structure/B2433537.png)

![2-chloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2433546.png)